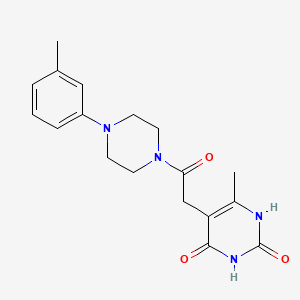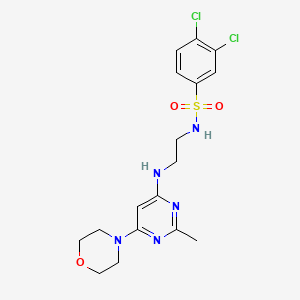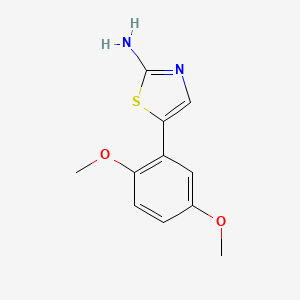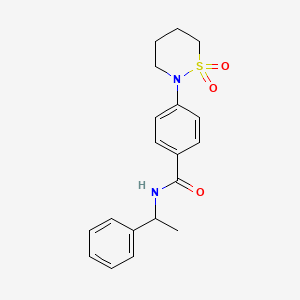![molecular formula C21H21NO4S2 B2709314 4,6-二甲基-2,3-双[(4-甲基苯基)磺酰]吡啶 CAS No. 478245-49-7](/img/structure/B2709314.png)
4,6-二甲基-2,3-双[(4-甲基苯基)磺酰]吡啶
货号:
B2709314
CAS 编号:
478245-49-7
分子量:
415.52
InChI 键:
MTCOHORJJZZIQY-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
新型材料的合成
- 含吡啶和砜基团的氟化聚酰胺:Liu 等人(2013 年)的研究讨论了含有吡啶和砜基团的新型可溶性氟化聚酰胺的合成。这些聚合物是无定形的,可溶于有机溶剂,并且具有高的玻璃化转变温度和热稳定性。它们还表现出低的介电常数和吸湿性,使其适用于各种应用 (Liu 等人,2013 年)。
液晶配合物
- 基于 2-苯基吡啶配合物的发光金属介晶:Santoro 等人(2011 年)使用各向异性 2,5-二(4-烷氧苯基)吡啶配体制备了 Ir(III) 配合物,从而产生了发光液晶配合物。这项研究为将此类配合物应用于材料科学和光电子学领域开辟了可能性 (Santoro 等人,2011 年)。
离子液体
- 双(吡啶盐)作为离子液体的性质:Jo 等人(2013 年)研究了具有各种有机抗衡离子的双(吡啶盐)。他们展示了独特的性质,例如低熔点和在溶液和固态中发出蓝光。这些盐具有作为酸传感器的潜力,表明在化学传感技术中的应用 (Jo 等人,2013 年)。
含吡啶基团的聚酰亚胺
- 含吡啶基团的新型聚酰胺:Faghihi 等人(2008 年)合成了在主链中含有吡啶基团的新型聚酰胺。这些聚合物可溶于极性溶剂并表现出高的热稳定性,表明它们在高性能材料应用中的潜力 (Faghihi 和 Mozaffari,2008 年)。
发光铱 (III) 配合物
- 阳离子双环金属化铱 (III) 配合物:Ertl 等人(2015 年)报道了具有砜取代配体的阳离子双环金属化铱 (III) 配合物。这些配合物表现出绿色或蓝色发射,并具有高的光致发光量子产率,表明它们在发光器件中的应用 (Ertl 等人,2015 年)。
阴离子定向自组装
- 双(磺酰胺)受体:Tresca 等人(2016 年)探索了基于 2,6-双(2-苯胺乙炔基)吡啶支架的双(磺酰胺)受体。它们与水和卤化物表现出持久的二聚体,表明在分子识别和自组装中的潜在应用 (Tresca 等人,2016 年)。
荧光聚酰亚胺
- 含吡啶基团的荧光聚酰亚胺:Huang 等人(2012 年)合成了含有邻位连接单元和吡啶基团的新型荧光聚酰亚胺。这些聚合物表现出高的溶解性、热稳定性和强的荧光强度,表明它们在光电子学中的应用 (Huang 等人,2012 年)。
属性
IUPAC Name |
4,6-dimethyl-2,3-bis-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-14-5-9-18(10-6-14)27(23,24)20-16(3)13-17(4)22-21(20)28(25,26)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCOHORJJZZIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
6-methyl-5-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)py...
Cat. No.: B2709231
CAS No.: 1172759-64-6
N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazo...
Cat. No.: B2709232
CAS No.: 868967-33-3
N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,...
Cat. No.: B2709233
CAS No.: 932524-50-0
Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-t...
Cat. No.: B2709239
CAS No.: 879908-11-9

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)
![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)

![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2709253.png)

